molecular formula C9H5BrS3 B087385 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione CAS No. 14659-11-1

5-(4-bromophenyl)-3H-1,2-dithiole-3-thione

Cat. No.: B087385
CAS No.: 14659-11-1
M. Wt: 289.2 g/mol
InChI Key: MHNGECZIVWUASC-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione (CAS 14659-11-1) is a high-purity brominated derivative of the 1,2-dithiole-3-thione heterocycle, a class of sulfur-containing compounds of significant interest in medicinal chemistry and chemical biology . This compound serves as a valuable chemical precursor and active research tool. The 1,2-dithiole-3-thione core is one of the most extensively studied classes of hydrogen sulfide (H2S) donors . H2S is recognized as a critical endogenously produced gaseous signaling molecule (gasotransmitter) involved in regulating cardiovascular, immune, nervous, and gastrointestinal system functions . Researchers utilize this compound and its derivatives to investigate the physiological and pathological roles of H2S. Furthermore, 1,2-dithiole-3-thione derivatives exhibit a range of notable pharmacological activities, including potent antitumor, antioxidant, and chemopreventive properties . Structural analogs, such as 5-(4-Hydroxyphenyl) derivatives, have demonstrated marked cytotoxicity against various human cancer cell lines, including breast cancer (MDA-MB-231), by inhibiting metastasis and inducing apoptosis . The chemopreventive effects of this compound class are often associated with the activation of the Nrf2-Keap1 signaling pathway, leading to the upregulation of key antioxidant and phase II detoxifying enzymes . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(4-bromophenyl)dithiole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNGECZIVWUASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=S)SS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40933005
Record name 5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147008-20-6
Record name 5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Mechanism and Substrate Design

The sulfuration of β-ketoesters using Lawesson’s reagent or phosphorus pentasulfide (P4S10) is a cornerstone method for synthesizing 1,2-dithiole-3-thiones. The reaction proceeds via nucleophilic attack of sulfur at the carbonyl carbon, followed by cyclization and dehydrogenation. For 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione, the β-ketoester precursor must position the 4-bromophenyl group at the α-carbon to ensure proper regioselectivity during cyclization.

Ethyl 3-(4-bromophenyl)-3-oxopropanoate serves as an ideal substrate. Treatment with P4S10 in hexamethyldisiloxane (HMDS) at reflux generates the dithiolethione core via sequential thionation and cyclization. This method achieved a 66% yield for the analogous 4-(4-bromophenyl)-5-trifluoromethyl derivative, suggesting comparable efficiency for the target compound.

Key Reaction Parameters

  • Reagent stoichiometry : A 1:1.5 molar ratio of β-ketoester to P4S10 minimizes side reactions.

  • Solvent : Toluene or xylene enhances solubility and facilitates reflux (110–140°C).

  • Workup : Acidic quenching (HCl) precipitates the product, avoiding over-sulfuration.

Challenges and Modifications

Electron-withdrawing groups like bromine stabilize the intermediate thioester but may slow cyclization. To address this, catalytic ZnO (10 mol%) accelerates the reaction by promoting dehydrogenation. Additionally, substituting Lawesson’s reagent for P4S10 improves atom economy, as Lawesson’s reagent selectively transfers sulfur without generating phosphorous byproducts.

Alkyne-Based Cyclization

Terminal Alkyne Functionalization

Terminal alkynes bearing the 4-bromophenyl group undergo deprotonation with butyllithium (BuLi), followed by sequential treatment with carbon disulfide (CS2) and elemental sulfur (S8) to form 5-substituted dithiolethiones. For example, 4-bromophenylacetylene reacts with BuLi at −78°C, forming a lithium acetylide that reacts with CS2 to yield a dithiocarboxylate. Subsequent sulfur insertion at 25°C furnishes this compound in 58–65% yield.

Optimization Insights

  • Temperature control : Maintaining −78°C during deprotonation prevents alkyne polymerization.

  • Sulfur source : Ball-milled S8 increases surface area, enhancing reactivity and reducing reaction time.

Internal Alkyne Thioannulation

Copper-catalyzed thioannulation of 4-bromophenyl-substituted propargylamines with S8 offers a modular approach. Using CuBr (10 mol%) and tetramethylethylenediamine (TMEDA) in DMF at 120°C, the alkyne undergoes oxidative cyclization, incorporating two sulfur atoms from S8. This method tolerates electron-deficient aryl groups, achieving yields up to 72% for analogous substrates.

Transition-Metal-Catalyzed Methods

Copper-Mediated Defluorination

Aryl trifluoropropynes with a 4-bromophenyl substituent react with S8 in the presence of CuBr and cesium carbonate (Cs2CO3) to replace fluorine atoms with sulfur. The reaction proceeds via C–F bond cleavage and thiolation, forming the dithiolethione ring. This method is particularly effective for introducing trifluoromethyl groups but requires careful tuning to avoid desulfurization.

Mercury-Assisted Oxidation

Mercuric acetate (Hg(OAc)2) oxidizes 1,2-dithiole-3-thiones to 1,2-dithiole-3-ones, but reversing this process with P4S10 allows regeneration of the thione group. For this compound, this two-step strategy ensures high purity (>95%) but involves toxic mercury reagents.

Comparative Analysis of Methods

Method Substrate Yield (%) Conditions Advantages
β-Ketoester sulfurationEthyl 3-(4-bromophenyl)-3-oxopropanoate66P4S10, HMDS, refluxHigh yield, scalable
Alkyne cyclization4-Bromophenylacetylene65BuLi, CS2, S8, −78°C to 25°CModular, avoids heavy metals
Copper-catalyzed thioannulation4-Bromophenyl propargylamine72CuBr, TMEDA, DMF, 120°CFunctional group tolerance

Mechanistic Considerations

Sulfur Insertion Pathways

In β-ketoester sulfuration, P4S10 acts as a dual thionation and dehydrating agent, converting the keto group to a thione and facilitating cyclization through elimination of H2O. For alkynes, the reaction mechanism involves initial formation of a dithiocarboxylate intermediate, which undergoes [2+2] cycloaddition with S8 to form the dithiolethione ring.

Role of Additives

ZnO and TMEDA enhance reaction rates by stabilizing reactive intermediates. ZnO promotes dehydrogenation in β-ketoester routes, while TMEDA coordinates copper in catalytic cycles, preventing catalyst deactivation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The C-Br bond in the bromophenyl group undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. For example:

  • Reaction with potassium thiocyanate (KSCN) in toluene/water with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst replaces Br with SCN, forming 5-(4-thiocyanatophenyl)-3H-1,2-dithiole-3-thione .

  • Substitution with sodium sulfide (Na₂S) in benzene/water results in dimerization products, though decomposition is observed under prolonged heating .

Key Factors Affecting Reactivity :

  • Electron-withdrawing trifluoromethyl groups (if present) increase the electrophilicity of the dithiolethione ring .

  • Polar solvents (e.g., DMF) and phase-transfer catalysts (e.g., TBAB) enhance reaction rates .

Transition Metal-Catalyzed Coupling Reactions

The bromophenyl group participates in cross-coupling reactions , leveraging palladium or copper catalysts:

  • Suzuki–Miyaura Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives. For example, coupling with phenylboronic acid yields 5-(4-biphenyl)-3H-1,2-dithiole-3-thione .

  • Ullmann Coupling : Copper-catalyzed coupling with amines or thiols generates functionalized aryl amines or sulfides .

Photochemical and Thermal Reactivity

Under UV irradiation, the dithiolethione core undergoes ring-opening reactions:

  • Photolysis with olefins (e.g., ethylene) produces 2-thiobenzoylimino-1,3-dithiolanes via diradical intermediates .

  • Thermal decomposition at >150°C releases elemental sulfur and forms benzothiazole derivatives as byproducts .

Scientific Research Applications

Antimicrobial Activity

5-(4-bromophenyl)-3H-1,2-dithiole-3-thione has been studied for its antimicrobial properties. Research indicates that derivatives of dithiole compounds exhibit potent activity against various bacterial strains. For instance, a study found that certain 1,2-dithiole derivatives demonstrated effective inhibition against Gram-positive bacteria, highlighting their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Dithiole Derivatives

CompoundTarget BacteriaActivity (Zone of Inhibition)
This compoundBacillus cereusModerate
This compoundStaphylococcus aureusSignificant

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. For example, it has been tested against the MCF7 breast cancer cell line using the Sulforhodamine B assay, demonstrating significant cytotoxic effects .

Case Study: Cytotoxicity in MCF7 Cells

  • Experimental Setup : MCF7 cells were treated with varying concentrations of the compound.
  • Results : The compound exhibited a dose-dependent reduction in cell viability, with an IC50 value indicating effective cytotoxicity.

Inhibition of Fatty Acid Synthase

Recent studies have identified the compound as a potent inhibitor of bacterial fatty acid synthase (FabH). The presence of a bromine substituent enhances its inhibitory activity against various strains, including Escherichia coli and Staphylococcus aureus. This inhibition is crucial for developing new antibacterial agents targeting fatty acid biosynthesis pathways .

Table 2: Inhibition Potency of Dithiole Compounds

CompoundBacterial StrainIC50 (μM)
This compoundE. coli5.7
This compoundS. aureus0.98

Antioxidative and Anti-inflammatory Effects

Beyond antimicrobial and anticancer properties, this compound also exhibits antioxidative and anti-inflammatory activities. Studies have indicated that it can induce antioxidative defenses in tissues exposed to inflammatory stimuli such as lipopolysaccharides (LPS). A single administration significantly reduced LPS-induced mortality in animal models, showcasing its potential therapeutic applications in sepsis and other inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets. The compound can modulate oxidative stress pathways by acting as an antioxidant. It may also interact with enzymes and proteins involved in cellular signaling, thereby influencing biological processes.

Comparison with Similar Compounds

5-(4-Hydroxyphenyl)-3H-1,2-Dithiole-3-Thione (ADT-OH)

  • Structural Differences : The hydroxyl group at the para position enhances hydrogen bonding and solubility compared to the bromophenyl analog.
  • H₂S Release: ADT-OH is a slow-releasing H₂S donor, with hydrolysis of the thione group generating H₂S, which contributes to its anti-atherosclerotic, hepatoprotective, and anticancer effects .
  • Therapeutic Applications: Hypolipidemic Activity: ADT-OH-based fibrates (e.g., compound T1) exhibit superior hypolipidemic effects compared to fenofibrate in hyperlipidemia models . Anti-Cancer: Induces apoptosis in melanoma cells by upregulating FADD and inhibiting tumor growth in vivo . Drug Hybrids: Conjugated with proglumide or valproic acid (VPA) to enhance anti-inflammatory and anti-angiogenic properties .

5-(4-Methoxyphenyl)-3H-1,2-Dithiole-3-Thione (ADT)

  • Structural Differences : The methoxy group increases lipophilicity and metabolic stability compared to the bromophenyl derivative.
  • H₂S Release : ADT is a prodrug metabolized to ADT-OH, releasing H₂S gradually. Clinically used as a hepatoprotective and choleretic agent .
  • Therapeutic Applications :
    • Hepatoprotection : Reduces hepatic lipotoxicity by enhancing fatty acid oxidation and mitochondrial fusion .
    • Chemoprevention : Lowers homocysteine levels and elevates glutathione (GSH), mitigating oxidative stress .

Oltipraz (5-(2-Pyrazinyl)-4-Methyl-1,2-Dithiole-3-Thione)

  • Structural Differences : A pyrazinyl ring and methyl group replace the phenyl substituent, altering electron distribution and bioavailability.
  • H₂S Release: Limited direct H₂S donation; primarily acts via induction of phase II detoxifying enzymes (e.g., glutathione S-transferases) .
  • Therapeutic Applications: Chemoprevention: Protects against aflatoxin-induced hepatocarcinogenesis by reducing DNA adduct formation . Limitations: Associated with hepatotoxicity at high doses, restricting clinical use .

Other Derivatives

  • 5-(Pyridin-4-yl)-3H-1,2-Dithiole-3-Thione : Exhibits neuroprotective effects via glutathione induction but has lower metabolic stability .
  • 5-(Furan-2-yl)-3H-1,2-Dithiole-3-Thione : Demonstrates antimicrobial activity but lacks extensive pharmacological profiling .

Functional and Pharmacological Comparison

H₂S Release Kinetics

Compound H₂S Release Rate Key Mechanism
5-(4-Bromophenyl) Not reported Presumed similar to ADT-OH
ADT-OH Slow Hydrolysis of thione to ketone
ADT Slow (prodrug) Metabolic conversion to ADT-OH
Oltipraz Minimal Enzyme induction, not direct H₂S

Toxicity Profile

  • Oltipraz : Dose-dependent hepatotoxicity limits clinical utility .
  • 5-(4-Bromophenyl) : Toxicity data unavailable; bromine’s electronegativity may influence metabolic pathways.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (Br) : May reduce H₂S release efficiency compared to electron-donating groups (OH, OCH₃) due to decreased nucleophilic susceptibility of the thione group.
  • Lipophilicity : Bromine’s hydrophobicity could enhance membrane permeability but reduce aqueous solubility.
  • Conjugation Potential: ADT-OH’s hydroxyl group enables covalent linkage to drugs (e.g., VPA, proglumide) for hybrid therapeutics ; bromophenyl derivatives may lack this versatility.

Biological Activity

5-(4-bromophenyl)-3H-1,2-dithiole-3-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of 1,2-dithiole-3-thiones, characterized by a sulfur-rich structure that contributes to its unique reactivity and biological properties. The presence of the bromophenyl group enhances its ability to interact with various biological targets.

The primary mechanism through which this compound exerts its biological effects is through the modulation of cellular redox status. This compound can act as a hydrogen sulfide (H₂S) donor, which plays a crucial role in various physiological processes including:

  • Cell signaling : H₂S acts as a gasotransmitter involved in signaling pathways that regulate vascular tone, inflammation, and apoptosis.
  • Antioxidant activity : The compound's ability to modulate oxidative stress can protect cells from damage caused by reactive oxygen species (ROS).

Anticancer Effects

Research has indicated that this compound exhibits anticancer properties through several mechanisms:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Inhibition of Tumor Growth : In vivo studies demonstrated that this compound can inhibit tumor growth in various cancer models, suggesting its potential as an anticancer agent.

Antibacterial Activity

This compound has also been investigated for its antibacterial properties . It has been found to inhibit the enzyme FabH, crucial for fatty acid biosynthesis in bacteria. The compound's structure allows it to bind effectively to the active site of FabH, leading to:

  • IC50 Values : Studies have reported IC50 values in the low micromolar range against various bacterial strains, indicating potent antibacterial activity.

Table 1: Biological Activities of this compound

Activity TypeMechanismReference
AnticancerInduces apoptosis
AntibacterialInhibits FabH enzyme
AntioxidantModulates oxidative stress

Case Study: Anticancer Efficacy

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the activation of caspase pathways and increased levels of reactive oxygen species (ROS), which collectively promoted apoptotic cell death.

Q & A

Q. How is this compound used in drug conjugates for targeted delivery, and what are the design considerations?

  • Design : Conjugate via ester/amide linkages to NSAIDs (e.g., aspirin) or antifungals. For example, ADT-OH hybrids release H₂S and parent drugs simultaneously, enhancing anti-inflammatory effects .
  • Optimization : Assess hydrolytic stability (e.g., plasma esterase susceptibility) and bioavailability using HPLC-MS pharmacokinetic profiling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(4-bromophenyl)-3H-1,2-dithiole-3-thione
Reactant of Route 2
5-(4-bromophenyl)-3H-1,2-dithiole-3-thione

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